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Introduction
Trelagliptin succinate, marketed under trade names such as Zafatek, is a long-acting,

selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2

diabetes mellitus (T2DM).[1][2] Its distinctive feature is a once-weekly oral dosing regimen,

which offers a significant advantage in patient compliance compared to the daily administration

required for other DPP-4 inhibitors.[3][4] This technical guide provides an in-depth overview of

the initial clinical studies of trelagliptin succinate, focusing on its pharmacokinetics,

pharmacodynamics, efficacy, and safety profile as established in Phase I, II, and III trials.

Mechanism of Action
Trelagliptin succinate exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is

responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1

(GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-4,

trelagliptin increases the circulating levels of active GLP-1 and GIP.[5] This, in turn,

potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses

glucagon release from pancreatic α-cells, leading to improved glycemic control.[3][5]

Beyond its effects on the incretin system, research suggests that trelagliptin may also improve

insulin resistance in adipocytes through the regulation of the PI3K/AKT/GLUT4 insulin signaling

pathway.[6]
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Caption: Mechanism of action of Trelagliptin Succinate.

Clinical Pharmacology
Pharmacokinetics
Phase I studies in healthy volunteers have characterized the pharmacokinetic profile of

trelagliptin succinate. Following a single oral administration, trelagliptin is absorbed with a

median time to maximum plasma concentration (Tmax) of 1.0 to 1.5 hours.[1] The maximum

plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC)

are generally dose-proportional.[1] The elimination half-life is approximately 38.44 to 54.26

hours, which supports the once-weekly dosing schedule.[1][7]

Parameter 50 mg Single Dose 100 mg Single Dose

Cmax (ng/mL) 544.3 (122.0) -

AUC∞ (ng·h/mL) 5572.3 (793.2) -

Tmax (h) 1.0 - 1.5 1.0 - 1.5

t1/2 (h) 38.44 - 54.26 38.44 - 54.26

Cumulative Urinary Excretion

(168h)
71.45% 75.96%

Data presented as mean (S.D.)

where available.

Pharmacodynamics
Clinical studies have demonstrated that trelagliptin succinate leads to sustained inhibition of

the DPP-4 enzyme. At a dose of 100 mg, the mean rate of DPP-4 inhibition remains at

approximately 75-80% even 7 days after dosing.[1] This prolonged pharmacodynamic effect is

consistent with its long half-life and supports its efficacy with once-weekly administration.

Clinical Efficacy
Phase II Studies
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Phase II dose-ranging studies established the efficacy of trelagliptin in patients with T2DM.

These studies showed a dose-dependent and statistically significant reduction in HbA1c levels

compared to placebo over a 12-week period, with doses ranging from 12.5 mg to 200 mg.[1]

Treatment Group Mean Baseline HbA1c (%)
Mean Change from
Baseline in HbA1c (%)

Placebo 7.91 -

Trelagliptin 25 mg 8.05 -

Trelagliptin 50 mg 7.91 -

Trelagliptin 100 mg 8.04 -

Trelagliptin 200 mg 7.95 -

Specific change from baseline

values for each dose group

were not consistently reported

across sources.

Phase III Studies
Phase III trials have confirmed the efficacy of trelagliptin 100 mg once weekly. In a 24-week,

randomized, double-blind, active-controlled study, trelagliptin was shown to be non-inferior to

the once-daily DPP-4 inhibitor alogliptin in reducing HbA1c levels.[1] Another Phase III study in

Indian patients with T2DM also demonstrated the non-inferiority of trelagliptin 100 mg once

weekly compared to vildagliptin 50 mg twice daily over 16 weeks.[3] In this study, the mean

change in HbA1c from baseline was -0.89% for trelagliptin and -1.00% for vildagliptin.[3] The

proportion of patients achieving an HbA1c target of <7.0% was similar between the two groups

(48.57% for trelagliptin and 47.57% for vildagliptin).[3]

Long-term, open-label extension studies of up to 52 weeks have shown that the efficacy of

trelagliptin is maintained, both as monotherapy and in combination with other oral antidiabetic

drugs.[5]

Safety and Tolerability
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Across clinical trials, trelagliptin succinate has been generally well-tolerated.[4] The incidence

of adverse events has been comparable to that of other DPP-4 inhibitors.[1]

Adverse Event Profile Trelagliptin 100 mg
Vildagliptin 50 mg twice
daily

Any Adverse Event 6.67% (8/120 patients) 9.17% (11/120 patients)

Serious Adverse Events None reported Not specified

Hypoglycemia None reported 1 case reported

Data from a 16-week, Phase III

non-inferiority trial in Indian

patients.[3]

Commonly reported adverse events are generally mild to moderate in severity and include

nasopharyngitis, headache, and gastrointestinal symptoms.[8] Cases of hypoglycemia have

been rare, particularly when used as monotherapy.[1] No new or unexpected safety signals

have been identified in long-term studies.[4][5]

Experimental Protocols
While specific protocols vary between studies, a representative Phase III clinical trial

(NCT03940183) provides a framework for the evaluation of trelagliptin.[9]

Representative Phase III Trial Workflow
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Caption: A typical workflow for a Phase III clinical trial of Trelagliptin.

Study Design: Randomized, double-blind, placebo- or active-controlled, parallel-group,

multicenter study.[9]
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Patient Population: Adults with type 2 diabetes mellitus with inadequate glycemic control on

diet and exercise alone or with a stable dose of metformin.

Inclusion Criteria (General):

Diagnosis of T2DM.

HbA1c within a specified range (e.g., 7.0% to 10.0%).

Stable body weight.

Exclusion Criteria (General):

Type 1 diabetes mellitus.

History of pancreatitis.

Severe renal or hepatic impairment (dose adjustments may be studied in separate trials).

Use of other glucose-lowering agents that are not part of the study design.

Intervention: Trelagliptin succinate (e.g., 100 mg) administered orally once weekly.

Comparator: Placebo or an active comparator (e.g., another DPP-4 inhibitor) administered

according to its approved dosing regimen.

Primary Endpoint: Change in HbA1c from baseline to the end of the treatment period (e.g.,

24 weeks).

Secondary Endpoints:

Change in fasting plasma glucose.

Proportion of patients achieving a target HbA1c level (e.g., <7.0%).

Changes in postprandial glucose.

Assessment of adverse events and other safety parameters.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1683223?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The initial clinical studies of trelagliptin succinate have established it as an effective and well-

tolerated treatment for type 2 diabetes mellitus. Its unique once-weekly dosing regimen,

supported by a long pharmacokinetic half-life and sustained pharmacodynamic effect, offers a

convenient therapeutic option that may improve patient adherence. The efficacy of trelagliptin
in improving glycemic control is non-inferior to other established daily DPP-4 inhibitors, and its

safety profile is comparable. Further research and real-world evidence will continue to delineate

its role in the long-term management of T2DM.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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